molecular formula C7H11ClS B8046326 2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene

2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene

Cat. No.: B8046326
M. Wt: 162.68 g/mol
InChI Key: QQSXTMLFQWYVGD-AATRIKPKSA-N
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Description

2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene is a chemical compound with a unique molecular structure that includes a thiophene ring substituted with a chloromethylene group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, often optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired product. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce sulfoxides or sulfones, while substitution reactions may produce various substituted thiophene derivatives.

Scientific Research Applications

2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system involved. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene include other thiophene derivatives such as:

  • 2-Methylthiophene
  • 3-Methylthiophene
  • 2,5-Dimethylthiophene

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which can impart different chemical and physical properties. This uniqueness can make it particularly valuable for specific applications in research and industry.

Properties

IUPAC Name

(2E)-2-(chloromethylidene)-3,3-dimethylthiolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClS/c1-7(2)3-4-9-6(7)5-8/h5H,3-4H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSXTMLFQWYVGD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC1=CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(CCS/C1=C/Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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